3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol
Description
IUPAC Nomenclature and Structural Representation
The IUPAC name 3-{[(3-fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol is systematically assigned based on the structure of the molecule. The parent chain is a three-carbon propanol group (propan-1-ol), with a secondary amine substituent at the third carbon. This amine is further substituted by a benzyl group derived from a 3-fluoro-4-methoxyphenyl ring. The numbering of the phenyl ring begins at the methoxy group (–OCH₃) at position 4, followed by the fluorine atom (–F) at position 3. The methylene bridge (–CH₂–) connects the aromatic ring to the nitrogen atom.
Structurally, the compound consists of:
- A benzene ring with two substituents:
- A methoxy group (–OCH₃) at the para position (C4).
- A fluorine atom (–F) at the meta position (C3).
- A methylene group (–CH₂–) attached to the benzene ring, forming a benzyl group.
- A secondary amine (–NH–) linked to the benzyl group.
- A three-carbon chain terminating in a hydroxyl group (–OH) at the first carbon (propan-1-ol).
This arrangement places the compound within the broader class of arylalkylamines , characterized by aromatic rings connected to amine-containing alkyl chains.
Synonyms and Registry Numbers
The compound is recognized by multiple synonyms across scientific literature and chemical databases:
- ZINC35116535 (ZINC database identifier).
- AKOS00906003 (AK Scientific catalog number).
- 3-[(3-Fluoro-4-methoxyphenyl)methylamino]propan-1-ol (variant spelling).
Its CAS Registry Number , a unique identifier for chemical substances, is 1153191-37-7 . While the compound does not yet have a PubChem CID or European Community (EC) number, these identifiers may be assigned as its commercial and research applications expand.
Molecular Formula and Weight
The molecular formula C₁₁H₁₆FNO₂ reflects the composition of 11 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight is calculated as follows:
- Carbon (C): $$ 11 \times 12.01 \, \text{g/mol} = 132.11 \, \text{g/mol} $$.
- Hydrogen (H): $$ 16 \times 1.008 \, \text{g/mol} = 16.13 \, \text{g/mol} $$.
- Fluorine (F): $$ 1 \times 19.00 \, \text{g/mol} = 19.00 \, \text{g/mol} $$.
- Nitrogen (N): $$ 1 \times 14.01 \, \text{g/mol} = 14.01 \, \text{g/mol} $$.
- Oxygen (O): $$ 2 \times 16.00 \, \text{g/mol} = 32.00 \, \text{g/mol} $$.
Summing these values yields a molecular weight of 213.25 g/mol . This calculation aligns with mass spectrometry data provided by chemical manufacturers, confirming the formula’s accuracy.
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H16FNO2/c1-15-11-4-3-9(7-10(11)12)8-13-5-2-6-14/h3-4,7,13-14H,2,5-6,8H2,1H3 |
InChI Key |
XUABXGIMRSGEPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCCO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol typically involves multiple steps. One common method starts with the preparation of 3-fluoro-4-methoxybenzylamine, which is then reacted with an appropriate epoxide under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-one, while reduction could produce 3-{[(3-Fluoro-4-methoxycyclohexyl)methyl]amino}propan-1-ol.
Scientific Research Applications
3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol is a novel organic compound featuring a propanol backbone with a 3-fluoro-4-methoxyphenyl group. It has potential applications in medicinal chemistry and organic synthesis because its functional groups allow for various reactions.
Potential Applications
3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol has potential applications in several fields:
- Medicinal Chemistry The compound can be used as a building block for synthesizing new pharmaceuticals. Its unique structure allows it to interact with biological targets, making it valuable in drug development.
- Agrochemicals It can be employed in developing new pesticides and herbicides.
- Material Science The compound can be used in the synthesis of novel materials with specific properties.
- Catalysis It can act as a ligand in catalytic reactions.
Preliminary studies suggest that 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol exhibits some biological activity:
- It may have therapeutic potential.
- Further research is needed to fully elucidate its biological mechanisms.
Interaction studies are crucial for understanding how 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol behaves in biological systems. These studies typically focus on:
- Protein Binding Assays: Identifying the proteins with which the compound interacts.
- Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes.
- Cell-Based Assays: Evaluating its effects on cellular functions.
Such studies would provide insights into its therapeutic potential and help optimize its structure for enhanced activity.
Structural Comparison
Several compounds share structural similarities with 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Fluoropropan-1-ol | Simple propanol derivative | Lacks aromatic substitution |
| 4-Methoxyphenylpropanol | Contains a methoxy group | No fluorine substitution |
| 3-(4-Methoxyphenyl)propan-1-amines | Similar amine structure | Different phenolic substitution |
Mechanism of Action
The mechanism of action of 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity, while the amino alcohol moiety may participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol
- 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}butan-1-ol
- 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}pentan-1-ol
Uniqueness
3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol, also known by its CAS number 1153191-37-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₁H₁₆FNO₂
- Molecular Weight : 213.25 g/mol
- CAS Number : 1153191-37-7
The biological activity of 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound exhibits selective affinity for certain dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Dopamine Receptor Agonism | Selective agonist for D3 dopamine receptor; promotes β-arrestin translocation. |
| Anticancer Activity | Exhibits cytotoxic effects in cancer cell lines (e.g., HeLa cells). |
| Neuroprotective Effects | Protects dopaminergic neurons from degeneration in experimental models. |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of related compounds to optimize their biological efficacy. For instance, modifications to the phenyl ring have been shown to enhance receptor selectivity and potency.
Case Study: Anticancer Activity
In a study examining the anticancer properties of derivatives similar to 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol, researchers reported significant cytotoxicity against various cancer cell lines. The compound was tested in vitro using a colorimetric MTS assay, revealing an IC50 value indicative of its effectiveness in inhibiting cell growth.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol | HeLa | 5.0 |
| Control Compound | HeLa | >20 |
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to establish safety profiles for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-1-ol, and how do reaction conditions influence yield?
- Methodology :
- Reductive Amination : React 3-fluoro-4-methoxybenzaldehyde with propanolamine derivatives under catalytic hydrogenation (e.g., Pd/C, H₂) to form the secondary amine. Optimize pH (6–8) and temperature (25–60°C) to enhance yield and reduce byproducts .
- Nitro Reduction : Synthesize intermediates like 3-nitropropanol derivatives, followed by reduction using NaBH₄ or LiAlH₄ in ethanol/THF. Control reaction time (2–6 hrs) to avoid over-reduction .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while THF enhances reaction rates for reductions .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C4, fluoro at C3) and amine proton integration. Use DMSO-d₆ to resolve hydroxyl and amine proton splitting .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calc. for C₁₁H₁₅FNO₂: 224.11 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., amine configuration) if single crystals are obtained via slow evaporation in ethanol .
Q. What are the recommended safety protocols when handling this compound in laboratory settings?
- Safety Measures :
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if airborne particulates form .
- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.
- Waste Disposal : Classify as "specialized organic waste" and incinerate via licensed facilities to prevent environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when confirming the compound's stereochemistry?
- Troubleshooting :
- Variable Temperature (VT) NMR : Suppress dynamic effects (e.g., amine inversion) by cooling samples to -40°C in CDCl₃ .
- Chiral Derivatization : React the amine with chiral auxiliaries (e.g., Mosher’s acid chloride) and analyze diastereomer ratios via ¹⁹F NMR .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) to validate configurations .
Q. What strategies are employed to optimize the compound's purity during large-scale synthesis?
- Purification Techniques :
- Column Chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane:EtOAc 3:1 → 1:2) to separate unreacted aldehydes or nitro intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystals with >98% purity (HPLC).
- HPLC Monitoring : Employ C18 columns (5 µm, 4.6 × 250 mm) with UV detection (254 nm) to track impurities. Relative retention times (RRT) should align with pharmacopeial standards .
Q. What in silico and in vitro methods elucidate the compound's mechanism of action in biological systems?
- Mechanistic Studies :
- Molecular Docking : Screen against target proteins (e.g., GPCRs) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the hydroxyl/amine groups and hydrophobic interactions with the fluorophenyl ring .
- Enzyme Assays : Test inhibitory activity (IC₅₀) via fluorescence-based assays (e.g., NADH depletion in oxidoreductases). Compare with analogs lacking the methoxy group to assess substituent effects .
- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t½) and identify cytochrome P450-mediated oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
